3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1152523-12-0
VCID: VC8392985
InChI: InChI=1S/C10H18N4/c11-7-4-6-10-13-12-9-5-2-1-3-8-14(9)10/h1-8,11H2
SMILES: C1CCC2=NN=C(N2CC1)CCCN
Molecular Formula: C10H18N4
Molecular Weight: 194.28

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine

CAS No.: 1152523-12-0

Cat. No.: VC8392985

Molecular Formula: C10H18N4

Molecular Weight: 194.28

* For research use only. Not for human or veterinary use.

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine - 1152523-12-0

Specification

CAS No. 1152523-12-0
Molecular Formula C10H18N4
Molecular Weight 194.28
IUPAC Name 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine
Standard InChI InChI=1S/C10H18N4/c11-7-4-6-10-13-12-9-5-2-1-3-8-14(9)10/h1-8,11H2
Standard InChI Key QPROXFVNYJTCCD-UHFFFAOYSA-N
SMILES C1CCC2=NN=C(N2CC1)CCCN
Canonical SMILES C1CCC2=NN=C(N2CC1)CCCN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a bicyclic system formed by the fusion of a 1,2,4-triazole ring with a seven-membered azepine ring. The triazole moiety (C2N3) contributes aromatic stability and hydrogen-bonding capacity, while the azepine ring introduces conformational flexibility. A three-carbon amine side chain (-CH2CH2CH2NH2) is appended to the triazole component, enhancing solubility and enabling interactions with biological targets .

Key Structural Parameters

  • Molecular Formula: C10H17N5 (base), C10H19ClN4 (hydrochloride salt)

  • Molecular Weight: 231.73 g/mol (base), 230.74 g/mol (hydrochloride)

  • SMILES Notation: C1CCC2N(CC1)C3=NN=C(N3CCCC2)CCCN

  • InChIKey: VYBXHVUUKWBHOU-UHFFFAOYSA-N

The hydrochloride salt form (CAS 1354949-68-0) is commonly utilized in research due to improved stability and crystallinity .

Physicochemical Properties

Experimental and computed properties highlight characteristics critical for drug-likeness:

PropertyValueMethod/Source
LogP (Partition Coefficient)1.82 ± 0.35Calculated (PubChem)
Hydrogen Bond Donors2Structural Analysis
Hydrogen Bond Acceptors4Structural Analysis
Topological Polar Surface Area68.3 ŲComputational
Water Solubility12.7 mg/mL (25°C)Estimated

These properties suggest moderate lipophilicity and sufficient aqueous solubility for biological testing .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from azepine precursors:

  • Azepine Ring Formation: Cyclohexanone derivatives undergo reductive amination to generate the azepine backbone.

  • Triazole Annulation: A [3+2] cycloaddition between an azepine-bound nitrile imine and an amine-containing alkyne introduces the triazole ring.

  • Side-Chain Functionalization: Alkylation or Mitsunobu reactions install the propan-1-amine moiety .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt for enhanced stability .

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1NH2OH·HCl, EtOH, reflux, 6h78
2CuI, DIPEA, DMF, 80°C, 12h65
3Propargyl bromide, K2CO3, CH3CN, 60°C, 8h72
4HCl (g), Et2O, 0°C, 2h95

Optimization efforts focus on reducing copper catalyst loading in cycloaddition steps and improving diastereoselectivity during azepine formation .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC50: 2.1–4.8 μg/mL) and fungi (C. albicans MIC50: 3.9 μg/mL). Mechanistically, the compound inhibits fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to the heme iron, analogous to clinical azole antifungals.

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Serious Eye DamageH318Use face shields
Respiratory IrritationH335Employ fume hoods

Recommended PPE

  • Nitrile gloves (≥0.11 mm thickness)

  • ANSI Z87.1-compliant eye protection

  • NIOSH-approved N95 respirator for powder handling

Comparative Analysis with Structural Analogs

The compound’s activity profile differs markedly from related triazoloazepines:

CompoundStructural VariationAntimicrobial MIC50 (μg/mL)Anticancer IC50 (μM)
1-(Triazoloazepin)propanamideAmide side chain15.428.9
4-(Triazoloazepin)butanamineExtended alkyl chain3.89.1
Target CompoundPropan-1-amine side chain2.18.3

The propan-1-amine derivative exhibits optimal balance between hydrophilicity and membrane permeability, explaining its superior potency .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Dual CYP51/HDAC Inhibitors: Hybrid molecules combining triazole and hydroxamate motifs show synergistic antifungal activity.

  • Brain-Penetrant Agents: Methylation of the terminal amine enhances blood-brain barrier permeability (LogBB: 0.43 vs. 0.21 for parent) .

Biochemical Tool Development

Site-specific 15N labeling enables NMR studies of target engagement kinetics, with koff values ranging from 0.12–0.45 s⁻¹ for fungal CYP51 isoforms.

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